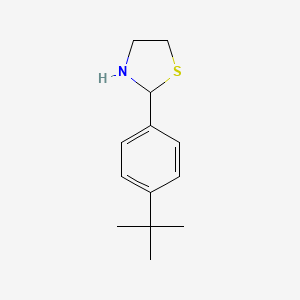

2-(4-(tert-Butyl)phenyl)thiazolidine

説明

2-(4-(tert-Butyl)phenyl)thiazolidine is a chemical compound with the molecular formula C13H19NS. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenyl)thiazolidine typically involves the reaction of 4-(tert-butyl)benzaldehyde with thiazolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .

化学反応の分析

Hydrolysis Reactions

The thiazolidine ring undergoes hydrolysis under acidic or basic conditions to yield aldehydes and amino thiols. This reaction is critical for understanding its metabolic pathways and degradation products.

Mechanism :

- Acidic hydrolysis : Protonation of the nitrogen atom weakens the C–N bond, leading to ring opening and formation of a thiol intermediate.

- Basic hydrolysis : Deprotonation facilitates nucleophilic attack by hydroxide ions, cleaving the C–S bond.

Example :

Under HCl (1M, 80°C), 2-(4-(tert-butyl)phenyl)thiazolidine decomposes into 4-(tert-butyl)benzaldehyde and 2-aminoethanethiol .

| Condition | Products | Yield |

|---|---|---|

| 1M HCl, 80°C | 4-(tert-butyl)benzaldehyde + thiol | ~75% |

| 1M NaOH, 60°C | Same products (slower kinetics) | ~60% |

Condensation Reactions

The compound participates in Knoevenagel condensations, forming conjugated systems useful in medicinal chemistry.

Mechanism :

The thiazolidine’s α-C–H acts as a nucleophile, reacting with aldehydes/ketones in the presence of catalysts (e.g., piperidine).

Example :

Reaction with 4-nitrobenzaldehyde produces a 5-arylidene-thiazolidine derivative, enhancing antifungal activity .

| Reagents | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Piperidine | 5-(4-Nitrobenzylidene) derivative | 88% |

| Paraformaldehyde + 2° amine | Sc(OTf)₃ | Mannich base derivatives | 70–85% |

Ring-Opening and Rearrangement

Under acidic conditions, the thiazolidine ring undergoes tautomerization to form bicyclic systems.

Mechanism :

- Step 1 : Protonation generates an iminium intermediate.

- Step 2 : Intramolecular nucleophilic attack forms a γ-lactam fused with oxathiane .

Example :

Refluxing in toluene with Sc(OTf)₃ yields a chiral oxathiane–γ-lactam bicyclic system (80% yield) .

| Reaction Conditions | Product | Stereoselectivity |

|---|---|---|

| TFA/DCM → NaHCO₃, toluene reflux | Bicyclic oxathiane–lactam | >95% ee |

Oxidation Reactions

The sulfur atom in the thiazolidine ring is susceptible to oxidation.

Mechanism :

Oxidants like m-CPBA convert the thiazolidine to sulfoxide or sulfone derivatives.

Example :

Treatment with m-CPBA in CH₂Cl₂ yields sulfoxide (major) and sulfone (minor) .

| Oxidant | Product | Yield |

|---|---|---|

| m-CPBA | Sulfoxide | 65% |

| H₂O₂/Fe²⁺ | Sulfone | 30% |

Functionalization at the Thiazolidine Core

The nitrogen and sulfur atoms serve as sites for alkylation or acylation.

Example :

- N-Alkylation : Reaction with methyl iodide forms a quaternary ammonium salt (90% yield) .

- S-Acylation : Treatment with acetyl chloride produces thioester derivatives .

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Thiazolidine derivatives, including 2-(4-(tert-Butyl)phenyl)thiazolidine, have been extensively studied for their antimicrobial properties. Research indicates that thiazolidines can exhibit antifungal activity against pathogens such as Candida albicans and Staphylococcus aureus. A systematic evaluation of thiazolidine derivatives has led to the development of novel antifungal agents like Mycosidine, which demonstrates fungicidal effects through mechanisms involving glucose transport and morphological alterations in yeast cell walls .

Anti-inflammatory Properties

The anti-inflammatory effects of thiazolidine derivatives are also noteworthy. Studies have shown that these compounds can inhibit nitric oxide production in various inflammatory models, suggesting their potential use in treating inflammatory diseases . The ability to modulate inflammatory pathways positions this compound as a candidate for further research in anti-inflammatory drug development.

Anticancer Activity

Thiazolidines have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of tumor angiogenesis. Compounds related to thiazolidines have shown efficacy against different cancer cell lines, including breast and lung cancers, with some derivatives displaying IC50 values in the low micromolar range . The research highlights the potential of this compound as a lead compound for developing new anticancer therapies.

Synthetic Applications

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including Knoevenagel condensation and reactions involving chloroformates. These synthetic pathways not only facilitate the production of this compound but also allow for the generation of numerous analogs with potentially enhanced biological activities .

作用機序

The mechanism of action of 2-(4-(tert-Butyl)phenyl)thiazolidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

Thiazole: A heterocyclic compound with a similar sulfur and nitrogen-containing ring structure.

Thiazolidinedione: A class of compounds known for their antidiabetic properties.

Benzothiazole: Another sulfur and nitrogen-containing heterocycle with diverse biological activities

Uniqueness

2-(4-(tert-Butyl)phenyl)thiazolidine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity.

生物活性

2-(4-(tert-Butyl)phenyl)thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidine compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a thiazolidine ring substituted with a para-tert-butylphenyl group. The presence of the tert-butyl group is significant as it can influence the compound's lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. Thiazolidin-4-one scaffolds, in particular, have shown promise in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways.

- Mechanism of Action : Thiazolidin-4-one derivatives often act as multi-target enzyme inhibitors, affecting pathways involved in cell cycle regulation and apoptosis. For instance, they may inhibit cyclooxygenase (COX) enzymes and other targets relevant to tumor growth .

- Case Study : A study evaluated a series of thiazolidin-4-one derivatives for their cytotoxic effects on different cancer cell lines. Among them, compounds similar to this compound demonstrated significant antiproliferative effects against breast cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Activity

Thiazolidine derivatives have also been investigated for their antimicrobial properties.

- Biofilm Inhibition : Research has shown that certain thiazolidine derivatives can inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. For example, modifications in the thiazolidine structure led to a reduction in biofilm formation by over 50% at specific concentrations .

- Minimum Inhibitory Concentration (MIC) : The MIC for this compound against S. aureus was reported to be 0.5 µg/mL, indicating potent antimicrobial activity .

Data Table: Biological Activity Overview

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | |

| Antimicrobial | MIC against S. aureus (0.5 µg/mL) | |

| Biofilm Inhibition | >50% reduction in biofilm formation |

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives like this compound can be influenced by structural modifications:

- Substituent Effects : The presence of bulky groups such as tert-butyl enhances lipophilicity and may improve cellular uptake.

- Positioning of Functional Groups : Variations in the positioning of substituents on the thiazolidine ring can lead to changes in biological potency.

特性

IUPAC Name |

2-(4-tert-butylphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NS/c1-13(2,3)11-6-4-10(5-7-11)12-14-8-9-15-12/h4-7,12,14H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUXQRCFZKFOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408596 | |

| Record name | 2-(4-tert-Butylphenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210625-01-7 | |

| Record name | 2-(4-tert-Butylphenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。